molecular formula C28H34N8O15P2 B1664549 1-Deaza-fad CAS No. 57818-88-9

1-Deaza-fad

Cat. No. B1664549
CAS RN: 57818-88-9
M. Wt: 784.6 g/mol
InChI Key: GLDULYQMIPGSPD-AUSFFQRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Deaza-fad also known as Deazafad. 1-deazaFAD has comparable activity in the mutase reconstituted.

Scientific Research Applications

  • Modification of Enzymes :

    • The flavin prosthetic group (FAD) in enzymes like p-hydroxybenzoate hydroxylase can be replaced by 1-deaza-FAD. This modification alters the enzyme's reaction pathway, maintaining its ability to catalyze oxidation reactions but losing the capacity to hydroxylate substrates. For instance, when 1-deaza-FAD is used in p-hydroxybenzoate hydroxylase, the enzyme can still catalyze the oxidation of NADPH by oxygen but cannot hydroxylate p-hydroxybenzoate or other substrates. This modification provides insights into the enzyme's mechanism and its interaction with different substrates (Entsch et al., 1980).
  • Comparative Enzyme Studies :

    • 1-Deaza-FAD is used in comparative studies of enzymes from different sources. For example, D-amino acid oxidase from Rhodotorula gracilis has been reconstituted with 1-deaza-FAD. The properties of these enzyme complexes were compared with those of pig kidney D-amino acid oxidases similarly modified. Such studies are essential for understanding differences in active-site microenvironments and the mechanisms underlying enzyme specificity and regulation (Pollegioni et al., 1992).
  • Understanding Enzyme Mechanisms :

    • Research on enzymes like thioredoxin reductase reveals the importance of 1-deaza-FAD in studying enzyme mechanisms. Replacing the FAD group with 1-deaza-FAD in mutant forms of thioredoxin reductase helps in understanding the enzyme's structural and functional aspects, including the interaction between cysteine residues and the flavin group. This kind of substitution aids in analyzing the specific roles of flavin and protein components in enzyme activity and electron transfer mechanisms (Prongay & Williams, 1990).
  • Reaction Pathway Analysis :

    • The substitution of FAD with 1-deaza-FAD in aromatic hydroxylases like melilotate hydroxylase and phenol hydroxylase has been utilized to study the reaction pathways of these enzymes. This modification prevents the hydroxylation of substrates but still allows for the oxidation of NAD(P)H to NAD(P)+ and H2O2, revealing the complex reaction mechanisms and intermediate stages in enzyme catalysis (Detmer et al., 1984).

properties

CAS RN

57818-88-9

Product Name

1-Deaza-fad

Molecular Formula

C28H34N8O15P2

Molecular Weight

784.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C28H34N8O15P2/c1-11-3-13-5-14-24(33-28(43)34-26(14)42)35(15(13)4-12(11)2)6-16(37)20(39)17(38)7-48-52(44,45)51-53(46,47)49-8-18-21(40)22(41)27(50-18)36-10-32-19-23(29)30-9-31-25(19)36/h3-5,9-10,16-18,20-22,27,37-41H,6-8H2,1-2H3,(H,44,45)(H,46,47)(H2,29,30,31)(H,34,42,43)/t16-,17+,18+,20-,21+,22+,27+/m0/s1

InChI Key

GLDULYQMIPGSPD-AUSFFQRRSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-deaza-FAD
1-deaza-FAD, ion(1-)
5-deaza-FAD
5-deazaFAD
5-deazariboflavin-5'-diphosphate
deazaFAD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deaza-fad
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1-Deaza-fad
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1-Deaza-fad
Reactant of Route 5
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Reactant of Route 6
1-Deaza-fad

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